4-Nitrobiphenyl
Overview
Description
P-nitrobiphenyl, also known as 4-nitrobiphenyl, is an organic compound with the molecular formula C12H9NO2. It belongs to the class of biphenyls and derivatives, which are characterized by two benzene rings linked by a single carbon-carbon bond. This compound is notable for its nitro group (-NO2) attached to one of the benzene rings in the para position, making it a nitroaromatic compound .
Mechanism of Action
Target of Action
It’s known that nitro-aromatic compounds, including 4-nitrobiphenyl, can interact with various biological molecules and systems, potentially influencing cellular processes .
Mode of Action
Nitro-aromatic compounds are generally known to undergo metabolic transformations in the body, leading to the formation of various metabolites . These metabolites can interact with biological targets, leading to changes in cellular processes .
Biochemical Pathways
A study has shown that this compound can be metabolized under anaerobic conditions, leading to the formation of various metabolites, including 4-aminobiphenyl and hydroxylaminobiphenyls . These metabolites can potentially affect various biochemical pathways.
Pharmacokinetics
Like other nitro-aromatic compounds, it’s likely that this compound undergoes metabolic transformations in the body, leading to the formation of various metabolites .
Result of Action
Exposure to this compound has been reported to cause irritation of the eyes, mucous membranes, and respiratory tract, and can lead to headache, nausea, vomiting, and fatigue in humans . Chronic exposure to high concentrations of this compound has resulted in effects on the peripheral and central nervous systems and the liver and kidney .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reduction of this compound to 4-aminophenol is favored in acidic media and high temperatures . The simultaneous evolution of hydrogen can interfere with this process . Therefore, the action, efficacy, and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other chemical species .
Biochemical Analysis
Biochemical Properties
4-Nitrobiphenyl interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with various derivatives of this compound, 4-nitrosobiphenyl, 2-aza-4-nitrobiphenyl, and 2-nitrofluorene . The nature of these interactions is complex and involves various structural and electronic factors .
Cellular Effects
Nitro-aromatic compounds, including this compound, are known to pose a potential health risk due to their mutagenic and carcinogenic properties . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several structural and electronic factors. These factors influence its mutagenicity, making the development of structure–activity relationships a paramount challenge . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Nitro-aromatic compounds, including this compound, are known to be emitted into ambient air from various sources, suggesting that they may have long-term effects on cellular function .
Dosage Effects in Animal Models
Nitro-aromatic compounds, including this compound, are known to pose a potential health risk, suggesting that they may have toxic or adverse effects at high doses .
Metabolic Pathways
Nitro-aromatic compounds, including this compound, are known to interact with various enzymes and cofactors .
Transport and Distribution
Nitro-aromatic compounds, including this compound, are known to be emitted into ambient air from various sources, suggesting that they may interact with various transporters or binding proteins .
Subcellular Localization
Nitro-aromatic compounds, including this compound, are known to pose a potential health risk, suggesting that they may be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: P-nitrobiphenyl can be synthesized through various methods. One common approach involves the nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces the nitro group into the para position of the biphenyl molecule. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield .
Industrial Production Methods: In industrial settings, the production of P-nitrobiphenyl often involves the diazotization of paranitroaniline followed by a Sandmeyer reaction. This method includes the formation of a diazonium salt from paranitroaniline, which is then reacted with copper(I) chloride to produce P-nitrobiphenyl. This process is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: P-nitrobiphenyl undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents under appropriate conditions.
Photochemical Reactions: P-nitrobiphenyl can undergo photoredox reactions, photodecarboxylation, and photo-retro-Aldol reactions when exposed to light.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as hydroxide ions in the presence of a base.
Photochemical Reactions: Light sources such as UV light.
Major Products Formed:
Reduction: P-aminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Photochemical Reactions: Products such as nitrobenzyl carbanion intermediates.
Scientific Research Applications
P-nitrobiphenyl has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in photochemical studies.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
P-nitrobiphenyl can be compared with other nitroaromatic compounds such as:
Nitrobenzene: Similar in structure but lacks the biphenyl linkage.
P-nitrotoluene: Contains a methyl group instead of a second benzene ring.
P-nitrophenol: Has a hydroxyl group instead of a second benzene ring.
Uniqueness: P-nitrobiphenyl’s unique structure, with a nitro group on one benzene ring and a biphenyl linkage, gives it distinct chemical properties and reactivity compared to other nitroaromatic compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
1-nitro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJQRLZAPXASRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Record name | 4-NITROBIPHENYL | |
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Record name | 4-NITROBIPHENYL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9041522 | |
Record name | 4-Nitrobiphenyl | |
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Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor. (NIOSH, 2022), White to yellow, needle-like, crystalline solid with a sweetish odor; [NIOSH], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., White to yellow, needle-like, crystalline solid with a sweetish odor. | |
Record name | 4-NITROBIPHENYL | |
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Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
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Boiling Point |
644 °F at 760 mmHg (NIOSH, 2023), 340 °C @ 760 MM HG, 340 °C, 644 °F | |
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Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
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Flash Point |
290 °F (NIOSH, 2023), 290 °F, 143 °C c.c. | |
Record name | 4-NITROBIPHENYL | |
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Solubility |
Insoluble (NIOSH, 2023), SOL IN ETHER, BENZENE, CHLOROFORM, ACETIC ACID, SLIGHTLY SOL IN COLD ALC, Solubility in water: very poor, Insoluble | |
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Mechanism of Action |
THE PROFILES OF BLADDER EPITHELIUM DNA ADDUCTS QUANTIFIED AT VARIOUS TIMES AFTER TREATMENT OF MALE BEAGLE DOGS WITH ARYLAMINES INCL 4-NITROBIPHENYL WERE REMARKABLY SIMILAR TO PROFILES OBTAINED WHEN THE N-HYDROXYARYLAMINE METABOLITES OF THESE CARCINOGENS WERE REACTED WITH DNA IN VITRO AT PH 5. INCUBATION OF N-HYDROXYARYLAMINES WITH SALMONELLA TYPHIMURIUM STRAINS AND DETERMINATION OF THE RESULTING DNA ADDUCTS AND REVERSIONS SUGGEST THAT THE HYDROXYARYLAMINES ARE ULTIMATE BLADDER CARCINOGENS AND C8-DEOXYGUANOSINE SUBSTITUTION MAY REPRESENT AN INITIATING LESION IN BLADDER TUMOR FORMATION. | |
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Color/Form |
YELLOW NEEDLES FROM ALC, WHITE NEEDLES, White to yellow, needle-like, crystalline solid. | |
CAS No. |
92-93-3, 28984-85-2 | |
Record name | 4-NITROBIPHENYL | |
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Record name | 4-Nitro-1,1′-biphenyl | |
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Record name | 4-NITROBIPHENYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/744 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Biphenyl, 4-nitro- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/DV557300.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
237 °F (NIOSH, 2023), 114 °C, 237 °F | |
Record name | 4-NITROBIPHENYL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16078 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | P-NITROBIPHENYL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-NITROBIPHENYL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/744 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4-Nitrobiphenyl | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Nitrobiphenyl (4-NBP) itself isn't the active carcinogen but requires metabolic activation. It undergoes nitroreduction, primarily by enzymes like aldehyde oxidase and xanthine oxidoreductase, to form N-hydroxy-4-aminobiphenyl (N-hydroxy-ABP). [, , , ] This reactive metabolite can form covalent bonds with DNA, predominantly at the C8 position of deoxyguanosine. [, ] These DNA adducts disrupt proper DNA function and can ultimately lead to mutations and tumor initiation, specifically in the urinary bladder. [, ]
A: * Molecular formula: C12H9NO2 * Molecular weight: 199.21 g/mol* Spectroscopic data: this compound displays characteristic peaks in various spectroscopic analyses. For instance, UV-Vis spectroscopy reveals specific absorbance maxima, while techniques like NMR (1H and 13C) provide information on the arrangement and environment of hydrogen and carbon atoms within the molecule. [, , ]
ANone: 4-NBP is not generally known for its catalytic properties and doesn't have wide applications in catalysis. It primarily serves as a research chemical to investigate metabolic activation of carcinogens and their interaction with DNA.
A: Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the mutagenicity of nitroarenes, including 4-NBP. [] These models incorporate various molecular descriptors to correlate structural features with their biological activity, aiding in risk assessment and the design of potentially less harmful compounds.
A: Studies have shown that the position and size of substituents on the biphenyl ring system significantly influence the mutagenicity of 4-NBP. [] For example, bulky alkyl substituents ortho to the nitro group hinder its coplanarity with the aromatic ring, thus reducing its mutagenic activity. [] Additionally, alkyl substituents in the 2' position decrease mutagenic activity by influencing the twisting of the biphenyl rings and affecting charge delocalization of the reactive nitrenium ion intermediate. []
A: While specific stability data is limited, 4-NBP's susceptibility to photo-oxidation suggests a need for protection from light and oxygen during storage. [] Formulation strategies for research purposes could involve using amber vials and storing under inert atmospheres.
A: 4-NBP is recognized as a carcinogen and requires careful handling. Appropriate personal protective equipment, proper waste disposal procedures, and adherence to relevant regulations like OSHA standards are crucial to minimize risks. [, , ]
A: While detailed PK/PD data might be limited due to its carcinogenic nature, studies in rats have shown that 4-NBP is readily absorbed after administration and extensively metabolized, primarily in the liver. [, ] A significant portion forms a covalent adduct with hemoglobin. [, ] This adduct has been investigated as a potential biomarker for exposure. []
A: Due to its carcinogenic nature, 4-NBP isn't investigated for therapeutic efficacy. Instead, research focuses on understanding its mechanisms of toxicity and carcinogenicity. [, , ] Animal models, particularly rodents, have been used to study tumor development following 4-NBP exposure. [, ]
A: 4-NBP is classified as a carcinogen based on animal studies demonstrating its ability to induce tumors, particularly bladder cancer. [, ] Exposure should be minimized, and appropriate safety measures should be employed during handling and disposal. [, ]
ANone: Drug delivery and targeting strategies are not relevant for 4-NBP since it's not a therapeutic agent. Research on this compound focuses on understanding its toxicity and not on its delivery or targeting to specific tissues.
A: The formation of a stable adduct between 4-NBP metabolites and hemoglobin has been investigated as a potential biomarker for exposure. [] This could allow for monitoring individuals who might be occupationally exposed to this carcinogen.
A: Various analytical methods are employed to study 4-NBP, including:* High-Performance Liquid Chromatography (HPLC): Used to separate, identify, and quantify 4-NBP and its metabolites in biological samples. [, , , ]* Mass Spectrometry (MS): Coupled with techniques like HPLC (HPLC/MS) to provide structural information and confirm the identity of 4-NBP and its metabolites. [, , ]* Voltammetry: Electrochemical techniques used for sensitive detection and quantification of 4-NBP, particularly in environmental samples. [, , ]
A: As a potential environmental pollutant, 4-NBP can enter the environment through various sources like industrial waste. [] Its persistence and degradation pathways in different environmental compartments need further investigation to assess its long-term ecological impact.
ANone: Validating analytical methods for 4-NBP involves establishing parameters like:* Accuracy: How close the measured values are to the true value.* Precision: The degree of agreement among repeated measurements.* Specificity: The ability to differentiate 4-NBP from other components in the sample matrix. These are crucial for ensuring reliable and meaningful data interpretation.
ANone: Quality control and assurance are paramount when handling and analyzing carcinogenic compounds like 4-NBP. This includes using certified reference materials, performing regular instrument calibrations, implementing rigorous data handling procedures, and adhering to Good Laboratory Practices (GLP) to ensure data integrity and reliability.
A: While specific data on 4-NBP's immunogenicity might be limited, its metabolic activation to reactive species could potentially lead to the formation of protein adducts. [] These adducts, if recognized by the immune system, could elicit an immune response.
ANone: Since 4-NBP is not a pharmaceutical agent, these aspects are not directly relevant to its toxicological profile and environmental fate.
A: In research settings where 4-NBP is used as a model compound to study arylamine carcinogenesis, potential alternatives might include other structurally related nitroarenes. [] The selection of an alternative depends on the specific research question and the desired properties.
A: Due to its carcinogenic nature, 4-NBP and waste containing it need special handling and disposal procedures. [, ] Treatment methods could include high-temperature incineration or chemical degradation methods to convert it into less harmful substances. []
A: Research on 4-NBP requires:* Analytical laboratories: Equipped with instruments like HPLC, MS, and voltammetry for separation, identification, and quantification. [, , ]* Cell culture facilities: To study the effects of 4-NBP and its metabolites on cellular processes. []* Animal facilities: For in vivo studies to investigate carcinogenicity and other toxicological endpoints. [, ]
A: Research on 4-NBP has evolved alongside our understanding of chemical carcinogenesis. Early studies established its carcinogenic potential in animal models. [] Subsequent research delved into its metabolic activation pathways, DNA adduct formation, and the development of biomarkers for exposure. [, , , ]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.